molecular formula C14H11ClO4S B352729 3-Acetylphenyl 4-chlorobenzenesulfonate CAS No. 332389-09-0

3-Acetylphenyl 4-chlorobenzenesulfonate

Cat. No.: B352729
CAS No.: 332389-09-0
M. Wt: 310.8g/mol
InChI Key: PNDRWGOFDLSZDK-UHFFFAOYSA-N
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Description

3-Acetylphenyl 4-chlorobenzenesulfonate is a sulfonate ester featuring a 4-chlorobenzenesulfonate group linked to a 3-acetylphenyl moiety. Sulfonate esters of this type are often utilized in organic synthesis (e.g., as aryne precursors) or as fluorescent probes in nanotechnology .

Properties

CAS No.

332389-09-0

Molecular Formula

C14H11ClO4S

Molecular Weight

310.8g/mol

IUPAC Name

(3-acetylphenyl) 4-chlorobenzenesulfonate

InChI

InChI=1S/C14H11ClO4S/c1-10(16)11-3-2-4-13(9-11)19-20(17,18)14-7-5-12(15)6-8-14/h2-9H,1H3

InChI Key

PNDRWGOFDLSZDK-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Aromatic Ring(s) Primary Application/Reactivity Key Data from Evidence
3-Acetylphenyl 4-chlorobenzenesulfonate 3-acetylphenyl (hypothetical) Not explicitly reported; inferred from analogs N/A
Phenyl 4-chlorobenzenesulfonate (14) Unsubstituted phenyl Aryne precursor generation via desulfitative coupling Formed in reactions (32% yield)
2-(Trimethylsilyl)phenyl 4-chlorobenzenesulfonate (7a) 2-trimethylsilylphenyl Aryne generation for O-arylation reactions Yields diphenyl ether (13a) at 30–32%
DiD (4-chlorobenzenesulfonate salt) Dioctadecyl tetramethylindodicarbocyanine Fluorescent labeling in lipid nanoparticles 100% encapsulation efficiency; size ~95 nm
3-Sulfamoyl-4-chlorobenzenesulfonyl chloride 3-sulfamoyl, 4-chloro Pharmaceutical precursor (e.g., Mefruside) Intermediate in diuretic synthesis

Substituent Effects

  • Electron-Withdrawing Groups (EWGs) : The acetyl group in the hypothetical 3-acetylphenyl derivative may reduce nucleophilic substitution rates compared to electron-donating groups (e.g., methoxy in 7d , which achieves 92% yield in O-arylation) .
  • Steric Hindrance : Bulky substituents like trimethylsilyl (7a ) or long alkyl chains (DiD) influence reaction pathways and material compatibility.

Research Findings and Data

Table 2: Comparative Performance Metrics

Metric This compound (Inferred) Phenyl 4-Chlorobenzenesulfonate (14) DiD-Labeled Nanoparticles
Synthetic Yield Not reported 32% N/A (100% encapsulation)
Stability Likely moderate (EWG may reduce hydrolysis) Moderate (prone to byproduct formation) High (serum-resistant)
Application Specificity Potential for tailored aryne chemistry General aryne precursor Biomedical imaging

Notes and Limitations

Data Gaps : Direct experimental data on this compound are absent in the provided evidence; comparisons rely on structurally related compounds.

Contradictions : Yields for aryne precursors vary with reaction conditions (e.g., 30–32% for 13a with Cs₂CO₃ vs. 92% for 13m using 7d ).

Diverse Applications: Chlorobenzenesulfonate derivatives span organic synthesis, pharmaceuticals, and nanotechnology, underscoring their versatility.

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